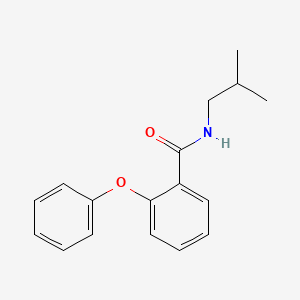![molecular formula C20H17N3O2 B5771288 N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5771288.png)
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide, also known as BAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. BAN is a member of the isonicotinamide family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of biochemical reactions that ultimately lead to cell death.
Biochemical and Physiological Effects
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to be stable under a wide range of conditions, which makes it a versatile compound for use in various types of experiments. However, one limitation of using N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. One area of interest is in the development of new cancer treatments based on N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and other isonicotinamide compounds. Researchers are also exploring the potential use of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the treatment of other diseases such as inflammatory bowel disease and multiple sclerosis. In addition, there is ongoing research into the mechanism of action of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide and its potential interactions with other compounds, which could lead to new insights into its biological activity.
Métodos De Síntesis
The synthesis of N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide involves the reaction of isonicotinoyl chloride with benzylamine in the presence of a base. The resulting product is then treated with acetic anhydride to form N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide. This method has been widely used to synthesize N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide in the laboratory, and the chemical purity and yield of the product can be optimized by adjusting the reaction conditions.
Aplicaciones Científicas De Investigación
N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-{4-[(benzylamino)carbonyl]phenyl}isonicotinamide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(22-14-15-4-2-1-3-5-15)16-6-8-18(9-7-16)23-20(25)17-10-12-21-13-11-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSMWBAKJYRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


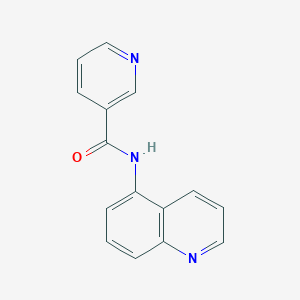

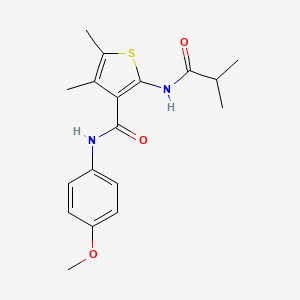
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)
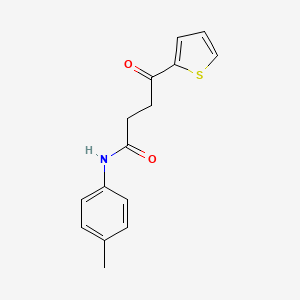
![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)

![methyl 2-[methyl(3-nitrobenzoyl)amino]benzoate](/img/structure/B5771282.png)
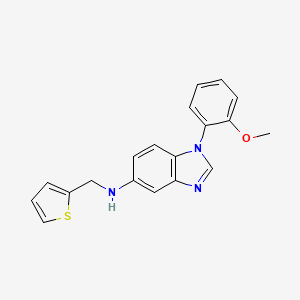
![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)
